PAF Antagonist Activity: Alkoxyalkyl Sulfonamide Derivatives Show Superior Potency Over Earlier Arylalkyl Series
The patent literature establishes that within the imidazopyridinyl-methyl-benzene sulfonamide class, the alkoxyalkyl derivatives, which include the structural features of the target compound, display very high PAF antagonist activity in contrast to the previously disclosed compounds [1]. This represents a class-level inference of activity improvement over earlier arylalkyl and benzimidazolylmethyl benzenesulphonamide derivatives.
| Evidence Dimension | Platelet Activating Factor (PAF) antagonism |
|---|---|
| Target Compound Data | Described as displaying 'very high PAF antagonist activity' within the alkoxyalkyl derivative class [1] |
| Comparator Or Baseline | Earlier arylalkyl- and benzimidazolylmethyl benzenesulphonamide derivatives disclosed in EP-A-0144804 and U.S. Pat. No. 4,914,108 |
| Quantified Difference | Not explicitly quantified; described qualitatively as a significant improvement ('very high' vs. prior compounds) |
| Conditions | General PAF antagonist assay context as described in the patent |
Why This Matters
For researchers interested in PAF-related pathology models, this compound's scaffold is associated with a generational leap in antagonist potency, reducing the likelihood of selecting an outdated, less active chemotype.
- [1] US Patent 5276153. Production of certain imidazopyridinyl-methyl-benzene sulfonamides. Published December 14, 1992. View Source
